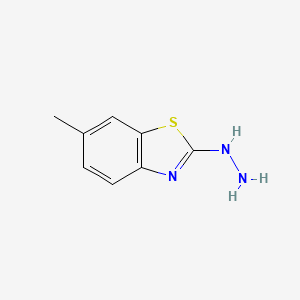

2-Hydrazino-6-methyl-1,3-benzothiazole

描述

Significance of Benzothiazole (B30560) Heterocycles in Medicinal Chemistry and Drug Discovery

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. ijpsr.comresearchgate.net Its derivatives have been a focal point for chemists in the synthesis of novel therapeutic agents. The structural diversity of benzothiazole analogues contributes significantly to the discovery of new medicinal drugs. jchemrev.com The development of medicinal chemistry involving benzothiazole has been rapid and highly active, with its derivatives being frequently utilized in healthcare to treat a variety of illnesses. pcbiochemres.com

The significance of benzothiazole heterocycles is underscored by their presence in several clinically used drugs. For instance, Riluzole is used for treating amyotrophic lateral sclerosis, and Phortress is an antitumor drug that has shown promising results in clinical trials. researchgate.netnih.gov The ability to substitute at various positions on the benzothiazole ring, particularly at the C-2 and C-6 positions, allows for the fine-tuning of pharmacological activity, making it a versatile template for drug design. benthamscience.com

Overview of Pharmacological Potential of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities. pcbiochemres.comtandfonline.comnih.gov This wide range of biological actions has made them a subject of intense study in the search for new drugs. tandfonline.comijpsr.com The therapeutic potential of these compounds spans various disease areas, and ongoing research continues to uncover new applications. jchemrev.com

The diverse pharmacological activities associated with the benzothiazole scaffold include:

Antimicrobial Activity : Benzothiazole derivatives have shown significant potential as antibacterial and antifungal agents. pcbiochemres.comjchemrev.com They are effective against a range of microorganisms, and research is ongoing to develop new antimicrobial drugs based on this scaffold. benthamdirect.com

Anticancer Activity : A number of benzothiazole-containing compounds have demonstrated potent antitumor properties. tandfonline.comresearchgate.net For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has shown powerful antiproliferative activity against breast and colon cancer cell lines. tandfonline.com

Anti-inflammatory and Analgesic Activity : Derivatives of benzothiazole have been synthesized and evaluated for their anti-inflammatory and pain-relieving effects. pcbiochemres.comtandfonline.com

Anticonvulsant Activity : The benzothiazole nucleus is present in compounds being researched for the treatment of epilepsy and other seizure-related disorders. tandfonline.comresearchgate.net

Antidiabetic Activity : Certain benzothiazole derivatives have been investigated for their potential to manage diabetes. pcbiochemres.comtandfonline.com

Antiviral Activity : Research has indicated that some benzothiazole compounds possess antiviral properties, including activity against HIV. tandfonline.comsphinxsai.com

Antimalarial and Antitubercular Activity : The benzothiazole scaffold has been used to develop agents targeting malaria parasites and the bacteria responsible for tuberculosis. pcbiochemres.comtandfonline.comnih.gov

The following table summarizes some of the key pharmacological activities of benzothiazole derivatives:

| Pharmacological Activity | Description |

| Antimicrobial | Effective against a variety of bacteria and fungi. pcbiochemres.comjchemrev.com |

| Anticancer | Shows antiproliferative effects against various cancer cell lines. tandfonline.comresearchgate.net |

| Anti-inflammatory | Possesses properties that can reduce inflammation. pcbiochemres.comtandfonline.com |

| Anticonvulsant | Exhibits potential in managing seizures. tandfonline.comresearchgate.net |

| Antidiabetic | Investigated for its role in controlling blood sugar levels. pcbiochemres.comtandfonline.com |

| Antiviral | Shows activity against certain viruses, including HIV. tandfonline.comsphinxsai.com |

| Antimalarial | Active against the parasites that cause malaria. pcbiochemres.comnih.gov |

| Antitubercular | Demonstrates potential in combating tuberculosis. pcbiochemres.comnih.gov |

Historical Context and Evolution of Research on 2-Substituted Benzothiazoles

The history of benzothiazole chemistry dates back to the late 19th century. In 1887, A.W. Hoffmann was the first to synthesize a 2-substituted benzothiazole derivative through a straightforward cyclization method. mdpi.com This foundational work opened the door for systematic investigation into this class of heterocyclic compounds.

Initially, in the 1950s, 2-aminobenzothiazoles were extensively studied for their potential as central muscle relaxants. chemistryjournal.net Following this period, the discovery of the pharmacological profile of Riluzole drew renewed attention to the benzothiazole scaffold. nih.govchemistryjournal.net Since then, there has been a significant and ongoing interest from medicinal chemists in this chemical family. chemistryjournal.net

The research on 2-substituted benzothiazoles has evolved to explore a vast array of derivatives. The ease of substitution at the 2-position of the benzothiazole ring has made it a prime target for chemical modification to generate compounds with diverse biological activities. benthamscience.commdpi.com The development of new synthetic methodologies has further expanded the library of 2-substituted benzothiazole derivatives available for pharmacological screening. rsc.org The hydrazine (B178648) group, when attached at the 2-position, provides a versatile intermediate for creating a variety of other compounds, such as hydrazones, through condensation reactions. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(6-methyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-5-2-3-6-7(4-5)12-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQJZJBFHUUYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365939 | |

| Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20174-69-0 | |

| Record name | 2-Hydrazinyl-6-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydrazino 6 Methyl 1,3 Benzothiazole and Its Advanced Derivatives

Established Synthetic Routes to 2-Hydrazino-6-methyl-1,3-benzothiazole Precursor

The synthesis of this compound typically begins with the construction of its immediate precursor, 2-amino-6-methylbenzothiazole (B160888). A widely employed and established route starts from p-toluidine.

The multi-step synthesis proceeds as follows:

Formation of p-Tolylthiourea (B1348918): p-Toluidine is reacted with ammonium (B1175870) thiocyanate, often in the presence of an acid like HCl, to form p-tolylthiourea. nih.gov

Cyclization to 2-Amino-6-methylbenzothiazole: The formed p-tolylthiourea undergoes oxidative cyclization to yield 2-amino-6-methylbenzothiazole. This transformation can be achieved using reagents such as hydrobromic acid or sulfuryl chloride. nih.govorgsyn.org This precursor is a stable, crystalline solid.

Hydrazinolysis: The final step involves the conversion of the 2-amino group to a 2-hydrazino group. This is accomplished by reacting 2-amino-6-methylbenzothiazole with hydrazine (B178648) hydrate (B1144303), typically in a high-boiling solvent like ethylene (B1197577) glycol, under reflux conditions. nih.gov This nucleophilic substitution reaction proceeds with a reported yield of approximately 43%. nih.gov

The reaction scheme is summarized below:

Table 1: Synthesis of this compound

| Step | Starting Material | Reagents | Product | Yield | m.p. (°C) | Reference |

| 1-2 | p-Toluidine | 1. NH₄SCN, HCl2. HBr or SO₂Cl₂ | 2-Amino-6-methylbenzothiazole | - | - | nih.govorgsyn.org |

| 3 | 2-Amino-6-methylbenzothiazole | Hydrazine hydrate, Ethylene glycol | This compound | 43% | 192 | nih.gov |

An alternative to the classical hydrazinolysis involves a diazotization-reduction sequence. In this method, the 2-amino-6-methylbenzothiazole is first converted to a diazonium salt, which is then reduced using agents like stannous chloride or sulfite (B76179) to yield the final hydrazino product. This approach avoids the use of the highly toxic hydrazine hydrate, aligning with greener chemistry principles.

Functionalization Strategies at the Hydrazine Moiety

The terminal hydrazine group of this compound is a potent nucleophile, making it the primary site for derivatization. Various strategies have been developed to leverage this reactivity to build a library of advanced derivatives.

One of the most straightforward functionalization methods is the acid-catalyzed condensation with carbonyl compounds. The reaction of this compound with various substituted aldehydes and ketones, such as acetophenones, readily forms stable hydrazone derivatives. nih.govnih.gov These reactions are typically carried out by refluxing the reactants in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov The resulting hydrazones often precipitate from the reaction mixture upon cooling, simplifying purification.

This method has been successfully applied to a range of substituted acetophenones, yielding products with varying yields as detailed in the table below.

Table 2: Synthesis of Hydrazone Derivatives via Condensation

| Hydrazine Precursor | Carbonyl Compound | Solvent/Catalyst | Yield | m.p. (°C) | Reference |

| This compound | 4-Methoxyacetophenone | Ethanol / Acetic acid | 41% | 169 | nih.gov |

| This compound | 2,4-Dichloroacetophenone | Ethanol / Acetic acid | 54% | 177 | nih.gov |

| This compound | 2,4-Dimethoxyacetophenone | Ethanol / Acetic acid | 58% | 185 | nih.gov |

Beyond simple hydrazones, the hydrazine moiety is a key building block for thiosemicarbazone and semicarbazone derivatives, which are important pharmacophores.

Hydrazone Formation: As described above, this is achieved through direct condensation with aldehydes and ketones. nih.gov

Thiosemicarbazone Formation: These derivatives, correctly named as N-substituted hydrazine-1-carbothioamides, are synthesized by reacting the hydrazine with isothiocyanates. The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbon of the isothiocyanate. nih.govorientjchem.org This addition reaction is typically performed in a polar solvent like ethanol at reflux to afford the target thiosemicarbazide (B42300) derivative. nih.govorientjchem.org

Semicarbazone Formation: Similarly, semicarbazone derivatives (N-substituted hydrazine-1-carboxamides) are readily formed through the reaction of the hydrazine with isocyanates. finechem-mirea.rufinechem-mirea.ru The reaction mechanism parallels that of thiosemicarbazone synthesis, with the isocyanate serving as the electrophile. nih.gov

The derivatives formed from the functionalization of the hydrazine group can serve as intermediates for the synthesis of fused heterocyclic systems.

Triazoles: Hydrazinecarboxamide or hydrazinecarbothioamide derivatives can be cyclized to form fused 1,2,4-triazole (B32235) rings. For instance, N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives have been used to synthesize 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles. nih.gov Another powerful method is the 1,3-dipolar cycloaddition reaction, a cornerstone of click chemistry, which can be used to create 1,2,3-triazole rings from benzothiazole (B30560) precursors. nih.gov

Pyrazoles: Pyrazole (B372694) rings can be constructed by reacting 2-hydrazinobenzothiazole (B1674376) derivatives with appropriate 1,3-dielectrophiles. A common strategy involves the condensation of the hydrazine with 1,3-dicarbonyl compounds. nih.gov For example, 6-substituted 2-aminobenzothiazoles have been converted to their hydrazino derivatives, which were then reacted with acetophenones to form hydrazones; these intermediates were subsequently converted into 1-benzothiazolyl-3-aryl-4-formyl-1H-pyrazoles using the Vilsmeier-Haack reaction. nih.gov This demonstrates a pathway from the initial hydrazine to a complex, fused pyrazole system.

Substitution Pattern Influence on Synthetic Yields and Selectivity

The efficiency of synthetic routes and the properties of the final products are significantly influenced by the nature and position of substituents on both the benzothiazole ring and the reacting partners.

In the synthesis of hydrazones from this compound and substituted acetophenones, the electronic nature of the substituent on the acetophenone (B1666503) ring impacts the reaction yield. Yields ranging from 41% to 58% have been reported, indicating that both electron-donating (methoxy) and electron-withdrawing (dichloro) groups are well-tolerated, though they do modulate the final yield. nih.gov

The substituent on the benzothiazole ring itself also plays a critical role. Studies on related systems have shown that electron-withdrawing groups such as fluoro (F), chloro (Cl), or nitro (NO₂) at the 6-position are synthetically accessible and can lead to derivatives with enhanced biological activity. nih.govijper.org For example, the synthesis of 6-nitro-2-(substituted-phenyl)benzothiazoles proceeds in moderate yields (40-70%), which vary depending on the substitution on the phenyl ring. mdpi.com Similarly, the synthesis of various 6-fluoro benzothiazole derivatives has been reported. researchgate.net The presence of electron-donor groups like methyl or ethoxy at the 6-position has also been shown to be synthetically viable and can influence the properties of the final compounds. nih.gov

Modern Synthetic Approaches: Microwave-Assisted and Green Chemistry Protocols

In recent years, synthetic methodologies have shifted towards more efficient and environmentally benign processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of benzothiazole chemistry, it has been shown to dramatically reduce reaction times and improve yields. For instance, the Schiff base formation between 2-amino-6-nitrobenzothiazole (B160904) and 3,5-diiodosalicylic aldehyde under microwave irradiation was completed in 8-10 minutes with a 76-80% yield, whereas the conventional heating method required 2 hours and gave only a 38% yield. nih.gov This highlights the significant efficiency gains possible with microwave-assisted protocols for the derivatization of benzothiazole systems.

Green Chemistry Protocols: Green chemistry principles are increasingly being applied to the synthesis of benzothiazoles. This includes the use of water as a solvent, employing recyclable catalysts, and developing one-pot procedures to minimize waste. mdpi.com An example of a greener approach for the synthesis of the 2-hydrazino-benzothiazole core itself is the avoidance of hydrazine hydrate by using a diazotization-reduction pathway. Furthermore, the synthesis of 2-substituted benzothiazoles has been achieved using catalysts like H₂O₂/HCl in ethanol at room temperature, offering benefits such as short reaction times and simple product isolation. mdpi.com These methods represent a move towards more sustainable and safer chemical manufacturing.

Spectroscopic and Advanced Structural Elucidation of 2 Hydrazino 6 Methyl 1,3 Benzothiazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Hydrazino-6-methyl-1,3-benzothiazole provides distinct signals corresponding to each type of proton in the molecule. In a typical spectrum, the aromatic protons of the benzothiazole (B30560) ring system appear as a multiplet in the range of δ 7.11-7.34 ppm. nih.gov The methyl group (CH₃) attached to the benzene (B151609) ring exhibits a characteristic singlet peak around δ 2.26 ppm. nih.gov The protons of the hydrazino group (-NH-NH₂) give rise to signals that can be exchangeable with deuterium (B1214612) oxide. The NH proton often appears as a singlet at approximately δ 9.59 ppm, while the NH₂ protons are observed as a singlet around δ 3.37 ppm. nih.gov

Derivatives of this compound, such as those formed by condensation with various acetophenones, show additional signals corresponding to the newly introduced moieties. For instance, in the ¹H NMR spectrum of 2-{(2”,4”-dichlorophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole, the aromatic protons appear as a multiplet between δ 7.11-7.25 ppm, and the methyl protons of the benzothiazole and the ethylidene moieties are observed as singlets at δ 2.26 ppm and δ 3.40 ppm, respectively. nih.gov

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| This compound | 9.59 | s | 1H | -NH |

| 7.11-7.34 | m | 3H | Ar-H | |

| 3.37 | s | 2H | -NH₂ | |

| 2.26 | s | 3H | -CH₃ | |

| 2-{(2”,4”-dichlorophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole | 9.59 | s | 1H | -NH |

| 7.11-7.25 | m | 6H | Ar-H | |

| 3.40 | s | 3H | =C-CH₃ | |

| 2.26 | s | 3H | Ar-CH₃ |

¹³C NMR Spectroscopy: While specific ¹³C NMR data for this compound is not readily available in the provided search results, data for the parent compound, 2-hydrazinobenzothiazole (B1674376), can offer valuable insights. The carbon atoms of the benzothiazole ring would be expected to resonate in the aromatic region (approximately 110-160 ppm), with the carbon attached to the nitrogen and sulfur atoms (C2) appearing at a characteristic downfield shift. The methyl carbon of the 6-methyl derivative would appear in the aliphatic region (around 15-25 ppm). The structural elucidation of novel benzothiazole-hydrazone derivatives has been successfully characterized using ¹³C NMR, confirming the presence of all carbon atoms in the proposed structures. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key vibrational frequencies include:

N-H stretching: The hydrazino group exhibits characteristic stretching vibrations. A band around 3434 cm⁻¹ is attributed to the N-H stretching of the NHNH₂ group. nih.gov

Aromatic C-H stretching: The stretching vibrations of the C-H bonds in the aromatic ring are typically observed around 3162 cm⁻¹. nih.gov

Aliphatic C-H stretching: The C-H stretching of the methyl group appears around 3000 cm⁻¹. nih.gov

N-H bending: A band at approximately 1611.9 cm⁻¹ corresponds to the N-H bending vibration. nih.gov

In the IR spectra of derivatives, such as the hydrazones formed from acetophenones, a strong C=N stretching band appears in the region of 1610-1613.9 cm⁻¹, confirming the formation of the imine linkage. nih.gov For example, the IR spectrum of 2-{(2”,4”-dichlorophenyl)-1'-ethylidene}-hydrazinyl-6-methylbenzo-1,3-thiazole shows a C=N stretch at 1612 cm⁻¹, alongside the N-H and aromatic C-H stretching bands. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -NHNH₂ | N-H stretch | ~3434 |

| Aromatic C-H | C-H stretch | ~3162 |

| -CH₃ | C-H stretch | ~3000 |

| -NH | N-H bend | ~1612 |

| C=N (Hydrazone) | C=N stretch | 1610-1614 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. The mass spectrum of a this compound derivative would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

While specific mass spectral data for the title compound is limited in the provided results, the fragmentation of related heterocyclic systems can be informative. For instance, the mass spectrum of a chloro-substituted quinazoline (B50416) derivative showed a molecular ion at m/z 210, which subsequently fragmented by losing an -NH group to give a fragment at m/z 195. semanticscholar.org This was followed by the loss of a CH₂ group (m/z 181) and then chlorine (m/z 146). semanticscholar.org A similar pattern of fragmentation involving the loss of small, stable molecules or radicals would be anticipated for this compound and its analogues. The study of benzimidazole (B57391) derivatives also highlights typical fragmentation patterns that can be extrapolated to the benzothiazole system. mjcce.org.mk High-resolution mass spectrometry (HRMS) has been effectively used to confirm the elemental composition of novel benzothiazole-hydrazone derivatives. nih.gov

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Although the crystal structure of this compound is not detailed in the provided search results, the structure of a closely related analogue, 2-Hydrazinyl-4-methyl-1,3-benzothiazole, has been determined. nih.gov This compound crystallizes in the monoclinic space group P2(1). nih.gov The molecule is nearly planar, with the benzene and thiazole (B1198619) rings being almost coplanar. nih.gov In the crystal structure, molecules are linked by N—H···N hydrogen bonds, forming sheets in the (001) plane. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉N₃S |

| Molecular Weight | 179.24 |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 3.893 (2) |

| b (Å) | 7.312 (4) |

| c (Å) | 14.137 (8) |

| β (°) | 93.416 (13) |

| Volume (ų) | 401.7 (4) |

| Z | 2 |

Chromatographic Techniques in Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and assessing the purity of the final products. Thin Layer Chromatography (TLC) is a simple, rapid, and widely used method for these purposes.

In the synthesis of derivatives of this compound, TLC is routinely employed to monitor the conversion of reactants to products. nih.gov The appearance of a new spot with a different retention factor (Rf) on the TLC plate indicates the formation of the desired product. nih.gov The completion of the reaction is often determined by the disappearance of the starting material spot. nih.govsphinxsai.com For instance, in the synthesis of hydrazone derivatives, the reaction is refluxed until different spots appear on the TLC plate. nih.gov

The purity of the synthesized compounds is also checked by TLC, where a pure compound should ideally show a single spot. sphinxsai.com A common solvent system used for the TLC of these compounds is a mixture of chloroform (B151607) and ethyl acetate (B1210297) (e.g., 7:3 v/v). sphinxsai.com The spots on the TLC plate can be visualized under UV light or by using an iodine chamber. sphinxsai.com

Pharmacological Research and Biological Evaluation of 2 Hydrazino 6 Methyl 1,3 Benzothiazole Derivatives

Antimicrobial Activity Studies

Derivatives of 2-Hydrazino-6-methyl-1,3-benzothiazole have shown significant promise as antimicrobial agents, with studies demonstrating their efficacy against a wide range of pathogenic bacteria and fungi.

Numerous studies have confirmed the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel hydrazone derivatives were synthesized and evaluated for their antibacterial activity. These compounds demonstrated moderate to good inhibitory effects against various bacterial strains. tandfonline.com

In one study, five new derivatives of benzothiazoles were synthesized and tested against Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa and Escherichia coli (Gram-negative). nih.gov The presence of certain substituent groups, such as nitro (NO₂), bromo (Br), methoxy (B1213986) (OCH₃), and chloro (Cl), was found to enhance the antibacterial activity. nih.gov One particular compound, designated GG4, which contained an electron-withdrawing nitro group, showed significant activity against S. aureus and E. coli. nih.gov

Another investigation into 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives also reported good antimicrobial activity against S. aureus, S. epidermidis, E. coli, and P. aeruginosa. sphinxsai.com The research underscores the importance of the benzothiazole (B30560) nucleus in designing new antibacterial agents. iosrjournals.org

Table 1: Antibacterial Activity of Selected this compound Derivatives Data represents the zone of inhibition in mm or Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound ID | Bacterial Strain | Activity (Zone of Inhibition/MIC) | Reference |

|---|---|---|---|

| GG4 | Staphylococcus aureus | Significant Activity (50 mg/ml) | nih.gov |

| GG4 | Escherichia coli | Significant Activity (50 mg/ml) | nih.gov |

| BTC-j | Staphylococcus aureus | MIC: 12.5 µg/ml | researchgate.net |

| BTC-j | Bacillus subtilis | MIC: 6.25 µg/ml | researchgate.net |

| BTC-j | Escherichia coli | MIC: 3.125 µg/ml | researchgate.net |

The antifungal properties of this compound derivatives have also been a key area of research. Studies have shown these compounds to be effective against various fungal species, including those of clinical relevance.

In an evaluation of newly synthesized benzothiazole derivatives, compound GG4 demonstrated notable activity against the yeast-like fungus Candida tropicalis. nih.gov The structural features that enhanced antibacterial activity, such as the presence of specific substituent groups, were also found to be beneficial for antifungal efficacy. nih.gov

Further research on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, which are structurally related, revealed good to moderate antifungal activity against a panel of five fungi: Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus, and Penicillium citrinum. tandfonline.com The minimum inhibitory concentrations (MIC) for these compounds ranged from 12.5 µg/mL to 50 µg/mL. tandfonline.com It was observed that the presence of 2,4-dichlorophenyl, methylphenyl, and phenoxy groups attached to the core structure contributed to good antifungal activity. tandfonline.com

Table 2: Antifungal Activity of Selected Benzothiazole Derivatives Data represents the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound Class | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| Triazolo-thiadiazole derivatives | Candida albicans | 12.5 - 25 | tandfonline.com |

| Triazolo-thiadiazole derivatives | Aspergillus niger | 12.5 - 25 | tandfonline.com |

| Oxadiazole derivatives | Candida albicans | 12.5 - 25 | tandfonline.com |

| Oxadiazole derivatives | Aspergillus niger | 12.5 - 25 | tandfonline.com |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Derivatives of this compound have been identified as a promising class of compounds in this regard.

A new class of benzothiazole compounds was synthesized and evaluated for their antitubercular potency. google.com These efforts were part of a program to design and synthesize novel benzothiazole congeners with enhanced activity against both sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. google.com For example, a compound prepared by reacting 5-nitro-2-furancarboxaldehde with 2-hydrazino-6-methyl-benzothiazole was synthesized in good yield as a potential antitubercular agent. google.com

Further studies on pyrimidine-tethered benzothiazole derivatives also demonstrated significant anti-TB effects. nih.gov Some of these newly synthesized derivatives were tested against sensitive, MDR, and extensively drug-resistant (XDR) strains of M. tuberculosis, with some compounds showing potent activity with MIC values as low as 0.24 µg/mL against the sensitive strain. nih.gov

Anti-inflammatory and Analgesic Investigations

Derivatives of benzothiazole have been widely investigated for their anti-inflammatory and analgesic properties. Hydrazone derivatives, in particular, have shown a wide range of pharmacological effects, including anti-inflammatory and analgesic activities. mdpi.commdpi.com

In one study, a hydrazino derivative of 2-amino-6-methoxy benzothiazole was synthesized and screened for its anti-inflammatory activity. slideshare.net The results indicated that the hydrazino derivative exhibited better anti-inflammatory results compared to its intermediate precursor, showing a satisfactory inhibition of hemolysis which is an indicator of anti-inflammatory potential. iosrjournals.orgslideshare.net

Another study focused on twelve new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties. nih.gov These compounds were investigated for their in vivo anti-inflammatory and analgesic activities. Several compounds showed significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. For instance, compounds 17c and 17i demonstrated up to 80% and 78% inhibition, respectively, after 3 hours. nih.gov In analgesic tests, these same compounds showed potent activity, with their effective doses (ED50) being comparable to the standard drug celecoxib. nih.gov

Anticancer and Antitumor Research

The benzothiazole scaffold is a constituent of numerous compounds with demonstrated anticancer and antitumor properties. nih.govinformahealthcare.com Research into derivatives of this compound has contributed to this field, particularly in the area of in vitro cytotoxicity.

The in vitro cytotoxicity of benzothiazole derivatives has been evaluated against a variety of human cancer cell lines. These studies are crucial for identifying lead compounds for further anticancer drug development.

One study reported on a hydrazine-based benzothiazole derivative that exhibited significant cytotoxicity against HeLa (cervical cancer) and COS-7 (monkey kidney fibroblast) cell lines, with IC₅₀ values of 2.41 µM and 4.31 µM, respectively. nih.gov The presence of a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position of the benzothiazole ring was found to remarkably enhance the antitumor potential. nih.gov

In another research effort, a new series of 1,2,3-triazole-benzothiazole molecular conjugates linked to a hydrazone/thiosemicarbazone moiety were synthesized and evaluated for their cytotoxic features. rsc.org These compounds were tested against A549 (lung cancer), T47-D (breast cancer), and HCT-116 (colon cancer) cell lines. The breast cancer cell line T47D showed promising results, with IC₅₀ values of 13, 17, and 19 µM for three of the synthesized molecules. rsc.org

Table 3: In Vitro Cytotoxicity of Selected Benzothiazole Derivatives Data represents the half-maximal inhibitory concentration (IC₅₀) in µM.

| Compound ID/Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Hydrazine based benzothiazole 11 | HeLa | 2.41 | nih.gov |

| Hydrazine based benzothiazole 11 | COS-7 | 4.31 | nih.gov |

| 1,2,3-triazole-benzothiazole hybrid 8a | T47-D | 13 | rsc.org |

| 1,2,3-triazole-benzothiazole hybrid 8b | T47-D | 17 | rsc.org |

Specific Enzyme or Receptor Inhibition Studies (e.g., Epidermal Growth Factor Receptor)

Derivatives of this compound have been investigated for their potential to inhibit specific enzymes, playing a crucial role in various pathological conditions.

Notably, benzothiazole-hydrazone derivatives have been designed and synthesized as inhibitors of monoamine oxidase (MAO) enzymes. nih.govnih.govresearchgate.net MAO-A and MAO-B are important flavoenzymes involved in the oxidative deamination of neurotransmitters in the brain. nih.govnih.gov Selective inhibitors of these enzymes are sought after for the treatment of depression and neurodegenerative diseases. nih.govlookchem.com Studies have shown that certain benzothiazole derivatives containing a hydrazone moiety exhibit potent and selective inhibitory activity against the MAO-B enzyme. nih.gov For instance, a series of novel benzothiazole-hydrazone derivatives were synthesized and evaluated as hMAO-B inhibitors, with some compounds displaying significant selective inhibition. nih.gov Molecular docking studies have suggested a strong interaction between these derivatives and the active site of the hMAO-B enzyme. nih.gov

Another significant area of investigation is the inhibition of enzymes related to type II diabetes. Benzothiazolyl hydrazones have been synthesized and evaluated for their inhibitory activity against α-amylase and α-glucosidase. researchgate.net These enzymes are involved in the breakdown of carbohydrates, and their inhibition can help manage postprandial hyperglycemia. Research has indicated that some of these derivatives show significant antidiabetic activity through the inhibition of these enzymes. researchgate.net Structure-activity relationship studies have suggested that the nature and position of substituents on the benzothiazole ring and the hydrazone moiety play a crucial role in their inhibitory potency. researchgate.net

While the broader class of benzothiazole derivatives has been explored for the inhibition of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, specific studies focusing solely on derivatives of this compound are less common in the reviewed literature. nih.govnih.gov However, the general findings suggest that the benzothiazole nucleus can act as a competitive inhibitor at the ATP-binding site of the EGFR-tyrosine kinase domain. nih.gov

Table 1: Enzyme Inhibition Studies of this compound Derivatives

| Enzyme Target | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Benzothiazole-hydrazones | Some derivatives showed potent and selective inhibition of hMAO-B. | nih.gov |

| α-Amylase | Benzothiazolyl hydrazones | Derivatives exhibited inhibitory activity, suggesting antidiabetic potential. | researchgate.net |

| α-Glucosidase | Benzothiazolyl hydrazones | Significant inhibition was observed, indicating a potential role in managing hyperglycemia. | researchgate.net |

Anticonvulsant Activity Evaluation

A significant body of research has been dedicated to evaluating the anticonvulsant potential of derivatives of this compound. Hydrazone derivatives, in particular, have been a focus of these investigations due to their structural features that are considered important for anticonvulsant activity. nih.gov

The anticonvulsant activity of these compounds is often assessed using standard animal models such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. The MES test is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests activity against absence seizures.

Several studies have synthesized series of 3-(2-(substituted benzylidene)hydrazinyl)-N-(substituted benzo[d]thiazol-2-yl)-propanamides and evaluated their anticonvulsant properties. nih.gov These studies have identified compounds with significant protection in both MES and scPTZ screens, with some exhibiting activity comparable to standard antiepileptic drugs like phenytoin (B1677684) and carbamazepine. nih.gov The structural requirements for activity often include a hydrophobic aryl ring, a hydrogen bonding domain, an electron donor atom, and a distal aryl ring. nih.gov

The presence of the benzothiazole ring is considered a key pharmacophore that may contribute to the anticonvulsant effect by potentially inhibiting the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT), leading to an increase in the brain's levels of the inhibitory neurotransmitter GABA. wjarr.com

Table 2: Anticonvulsant Activity of this compound Derivatives

| Derivative Type | Screening Model | Observed Activity | Reference |

|---|---|---|---|

| Substituted benzylidenehydrazinyl-N-(benzo[d]thiazol-2-yl)propanamides | Maximal Electroshock (MES) | Significant protection, comparable to standard drugs. | nih.gov |

| Substituted benzylidenehydrazinyl-N-(benzo[d]thiazol-2-yl)propanamides | Subcutaneous Pentylenetetrazole (scPTZ) | Demonstrated activity against chemically induced seizures. | nih.gov |

Other Biological Activities under Investigation (e.g., Antiviral, Antidiabetic, Antileishmanial, Antioxidant)

Beyond enzyme inhibition and anticonvulsant effects, derivatives of this compound have been explored for a wide array of other biological activities.

Antiviral Activity: Schiff bases and hydrazone derivatives of benzothiazole have been investigated for their antiviral properties. researchgate.netxiahepublishing.com These compounds have been screened against various viruses, and some have shown promising activity. The mechanism of action is often linked to the inhibition of viral enzymes or interference with viral replication processes.

Antidiabetic Activity: As mentioned in the enzyme inhibition section, derivatives of this compound are being actively investigated for their antidiabetic potential. researchgate.netnih.gov The primary mechanism explored is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. researchgate.netnih.gov

Antileishmanial Activity: Leishmaniasis is a parasitic disease, and there is a continuous search for new and effective treatments. Benzothiazole derivatives have been synthesized and screened for their in vitro antileishmanial activity. nih.govnih.gov Some of these compounds have demonstrated significant activity against Leishmania species.

Antioxidant Activity: Many chronic diseases are associated with oxidative stress caused by reactive oxygen species (ROS). The antioxidant potential of Schiff bases and hydrazone derivatives of benzothiazole has been evaluated using various in vitro assays, such as the DPPH radical scavenging assay. nih.govjmpas.com The presence of the benzothiazole ring and the hydrazone moiety is believed to contribute to their ability to scavenge free radicals. nih.gov

Table 3: Overview of Other Biological Activities of this compound Derivatives

| Biological Activity | Derivative Type | Key Research Focus | Reference |

|---|---|---|---|

| Antiviral | Schiff Bases/Hydrazones | Inhibition of viral replication and enzymes. | researchgate.netxiahepublishing.com |

| Antidiabetic | Hydrazones | Inhibition of α-amylase and α-glucosidase. | researchgate.netnih.gov |

| Antileishmanial | Various Benzothiazole Derivatives | Screening for activity against Leishmania parasites. | nih.govnih.gov |

| Antioxidant | Schiff Bases/Hydrazones | Evaluation of free radical scavenging capabilities. | nih.govjmpas.com |

Mechanistic Insights into Biological Actions

Understanding the mechanism of action at a molecular level is crucial for the rational design of more potent and selective therapeutic agents. Research into the derivatives of this compound is beginning to shed light on their molecular targets and the biochemical pathways they modulate.

Molecular docking studies have been instrumental in identifying potential molecular targets for these derivatives. For instance, in the context of MAO inhibition, docking studies have revealed that benzothiazole-hydrazone derivatives can fit into the active site of the MAO-B enzyme, forming key interactions with amino acid residues. nih.gov Similarly, for their antidiabetic activity, molecular docking has been used to understand the binding interactions of these compounds with the active sites of α-amylase and α-glucosidase. researchgate.net

In the realm of anticonvulsant activity, the GABA-AT enzyme is a proposed target. wjarr.com The benzothiazole nucleus is thought to play a role in inhibiting this enzyme, thereby increasing GABA levels in the brain. wjarr.com For antimicrobial activity, dihydroorotase has been identified as a potential target for some benzothiazole derivatives, with docking studies helping to elucidate the binding modes. nih.gov

The inhibition of specific enzymes by these derivatives directly implies the modulation of their corresponding biochemical pathways. For example, by inhibiting MAO-B, these compounds can modulate the levels of neurotransmitters in the brain, which is relevant for the treatment of neurological disorders. nih.gov

The inhibition of α-amylase and α-glucosidase by these derivatives directly impacts carbohydrate metabolism, leading to a reduction in post-meal blood glucose levels. researchgate.net This modulation of the carbohydrate digestion and absorption pathway is the primary mechanism for their antidiabetic effects.

Furthermore, the antioxidant activity of these compounds suggests their ability to interfere with the biochemical pathways of oxidative stress. By scavenging free radicals, they can potentially mitigate the cellular damage caused by these reactive species. nih.gov

Table 4: Mechanistic Insights into the Biological Actions of this compound Derivatives

| Biological Activity | Identified/Proposed Molecular Target | Modulated Biochemical Pathway | Reference |

|---|---|---|---|

| MAO Inhibition | Monoamine Oxidase B (MAO-B) | Neurotransmitter metabolism | nih.gov |

| Antidiabetic | α-Amylase, α-Glucosidase | Carbohydrate digestion and absorption | researchgate.net |

| Anticonvulsant | GABA-aminotransferase (GABA-AT) (proposed) | GABAergic neurotransmission | wjarr.com |

| Antioxidant | Reactive Oxygen Species (ROS) | Oxidative stress pathways | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Enhanced Biological Potency

The 2-Hydrazino-6-methyl-1,3-benzothiazole molecule serves as a versatile starting point for the synthesis of various biologically active compounds. nih.gov The primary sites for structural modification are the hydrazino group at the C2 position and the benzothiazole (B30560) nucleus itself.

The hydrazino moiety is a key contributor to the molecule's biological profile and offers a reactive site for synthetic elaboration. nih.gov A common and effective modification involves the condensation of the hydrazino group with various aldehydes and ketones to form hydrazone derivatives. nih.gov This transformation introduces an azometine linkage (-NHN=CH-), which is recognized as an important pharmacophore in drug development and often leads to enhanced antimicrobial properties. nih.govnih.gov For instance, reacting this compound with different substituted acetophenones has yielded a series of hydrazones with notable antibacterial and antifungal activities. nih.gov

Furthermore, research into other thiazole (B1198619) derivatives has reinforced the importance of the 2-hydrazinyl substituent. A comparative study of 4-phenyl-1,3-thiazole derivatives with and without a C2-hydrazone linkage demonstrated that the 2-hydrazinyl derivatives were superior in terms of antifungal potency against various Candida species. nih.gov Similarly, converting 2-mercaptobenzothiazole (B37678) into 2-hydrazinobenzothiazole (B1674376) and subsequently into benzothiazole hydrazide derivatives has produced compounds with promising antibacterial activity. researchgate.net The benzothiazole ring system is a fundamental component, and its presence is often associated with a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. nih.govresearchgate.net

| Core Scaffold | Structural Modification | Resulting Derivative Class | Observed Enhancement in Biological Potency |

|---|---|---|---|

| This compound | Condensation of hydrazino group with substituted acetophenones | Hydrazones | Enhanced antibacterial and antifungal activities. nih.gov |

| 2-Mercaptobenzothiazole | Conversion to 2-hydrazinobenzothiazole and then to hydrazides | Benzothiazole Hydrazides | Promising antibacterial activity. researchgate.net |

| 4-Phenyl-1,3-thiazole | Introduction of a 2-hydrazinyl group | 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Superior antifungal potency compared to analogues lacking the hydrazone linkage. nih.gov |

Influence of Substituent Nature and Position (e.g., electron-withdrawing/donating groups, halogens, methyl)

The nature and position of substituents on the benzothiazole ring and any appended structures are critical determinants of biological activity. The parent compound, this compound, features a methyl group at the 6-position, which is known to affect molecular recognition and binding affinity with biological targets.

Studies on derivatives have shown that the introduction of electron-withdrawing groups significantly enhances antimicrobial efficacy. nih.gov For example, when this compound was used to synthesize a series of hydrazones, the presence of nitro (NO₂), bromo (Br), chloro (Cl), and methoxy (B1213986) (OCH₃) groups on the acetophenone-derived portion of the molecules led to enhanced antibacterial and antifungal activities. nih.gov The derivative bearing a nitro group was particularly effective against Staphylococcus aureus, Escherichia coli, and Candida tropicalis. nih.gov This finding suggests that the electron-withdrawing nature of the nitro group is responsible for the heightened activity. nih.gov

The influence of halogens is also pronounced. The introduction of a fluorine atom into the benzothiazole structure is known to improve desirable pharmacological properties like biological half-life and receptor binding ability. researchgate.net Research on 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives revealed broad-spectrum antimicrobial activity, which was attributed to the electron-withdrawing character of fluorine enhancing the molecule's electrophilicity. sphinxsai.com In contrast, the 6-methyl derivative has been reported in one study to lack significant antimicrobial efficacy, highlighting the profound impact of the substituent at this position on the compound's bioactivity. Further structure-activity relationship studies on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives found that the presence of 2,4-dichloro phenyl and 4-nitro phenyl groups resulted in good antibacterial activity. tandfonline.com

| Scaffold/Derivative Class | Substituent Group | Position | Effect on Biological Activity |

|---|---|---|---|

| 2-Hydrazino-1,3-benzothiazole | Methyl (-CH₃) | 6-position | Affects molecular recognition and binding affinity. |

| 2-Hydrazino-1,3-benzothiazole | Fluorine (-F) | 6-position | Enhances broad-spectrum antimicrobial activity. sphinxsai.com |

| Hydrazones of this compound | Nitro (-NO₂) | Attached Phenyl Ring | Significantly enhanced activity against S. aureus, E. coli, and C. tropicalis. nih.gov |

| Bromo (-Br) | Enhanced antibacterial and antifungal activity. nih.gov | ||

| Chloro (-Cl) | Enhanced antibacterial and antifungal activity. nih.gov | ||

| Methoxy (-OCH₃) | Enhanced antibacterial and antifungal activity. nih.gov | ||

| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | 2,4-dichloro phenyl, 4-nitro phenyl | Appended Moiety | Good antibacterial activity. tandfonline.com |

Identification of Pharmacophoric Requirements for Specific Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For derivatives of this compound, several key pharmacophoric features have been identified.

The Benzothiazole Nucleus : The fused bicyclic system of benzothiazole is a well-established pharmacophore and a core structure in a multitude of compounds with diverse biological activities, including potent antimicrobial and anticancer effects. researchgate.net

The 2-Hydrazino/Hydrazone Moiety : The hydrazino group at the C2 position is crucial. Its ability to be converted into a hydrazone linker (-NH-N=C-) is particularly significant. This azometine group is a recognized pharmacophore that contributes to the antimicrobial profile of these compounds. nih.gov The importance of a hydrazine substituent at the C2 position has been specifically highlighted for improving the antifungal activity of thiazole derivatives. nih.gov

Aromatic and Hydrophobic Features : For antifungal activity against Candida species, pharmacophore models for thiazole derivatives have identified several necessary features. These include an aromatic nitrogen atom that can act as a hydrogen bond acceptor, a hydrophobic region often provided by a phenyl ring with a lipophilic substituent, a second aromatic ring, and a hydrogen bond donor group. nih.gov The derivatives of this compound fit this model well, incorporating the benzothiazole ring, the hydrazino/hydrazone group as a hydrogen bond donor/acceptor, and the potential for appended aromatic rings.

Conformational Effects on Activity

The three-dimensional conformation of a molecule plays a pivotal role in its interaction with biological targets. For benzothiazole derivatives, particularly those with appended aryl rings connected by a flexible linker like the hydrazone group, the relative orientation of these rings can significantly impact activity.

Computational studies involving conformational analysis have been performed on benzothiazole derivatives to understand their structural preferences. mdpi.com By systematically rotating the dihedral angle between the benzothiazole ring and an attached phenyl ring, researchers can identify low-energy, stable conformers. For a series of 2-aminobenzothiazole (B30445) derivatives, conformational analysis revealed two energetically favorable conformers where the rings are largely coplanar (at 0° and 180°). mdpi.com While these studies provide insight into the likely shapes these molecules adopt, specific research directly linking the conformational effects of this compound derivatives to their specific biological activities is not extensively detailed in the available literature. However, it is a well-established principle in medicinal chemistry that the conformational flexibility or rigidity of a molecule dictates how well it can fit into a receptor's binding site, thereby influencing its biological potency.

Computational Chemistry and in Silico Methodologies

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov For benzothiazole (B30560) derivatives, DFT calculations are employed to understand their fundamental electronic properties and predict their chemical reactivity. These studies typically involve optimizing the molecular geometry and then calculating various electronic parameters. kbhgroup.inresearchgate.net

Research on related heterocyclic compounds, such as benzimidazoles and benzothiazoles, has utilized the B3LYP method with a 6–31 + G (d, p) basis set to perform DFT calculations. nih.gov Such analyses focus on Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of HOMO and LUMO (EHOMO and ELUMO) and the resulting energy gap (ΔE = ELUMO - EHOMO) are crucial for determining a molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron to a higher energy state. scirp.orgnih.gov

From these FMO energies, global reactivity descriptors can be calculated to further characterize the molecule's behavior. nih.govscirp.org These descriptors include chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). scirp.orgnih.gov For instance, a lower hardness value indicates higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. kbhgroup.inresearchgate.net

Table 1: Illustrative Quantum Chemical Descriptors for Benzothiazole Derivatives Calculated via DFT Note: The following data is representative of benzothiazole derivatives and serves to illustrate the parameters obtained from DFT studies. Specific values for 2-Hydrazino-6-methyl-1,3-benzothiazole would require dedicated computation.

| Parameter | Symbol | Definition | Typical Value Range (eV) | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -5.0 to -7.0 | Electron-donating ability |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.0 to -3.0 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.0 | Chemical reactivity, stability |

| Hardness | η | (ELUMO - EHOMO) / 2 | 1.7 to 2.5 | Resistance to change in electron configuration |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.0 to 4.5 | Ability to attract electrons |

| Electrophilicity Index | ω | μ² / 2η | 1.5 to 3.5 | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. wjarr.com This method is crucial for understanding the structural basis of ligand-target interactions and is widely used in drug design to screen potential drug candidates. ijprajournal.com For derivatives of this compound, docking studies help elucidate their potential biological activities by modeling their interactions with various protein targets. nih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). wjarr.com The ligand, in this case a benzothiazole derivative, is then placed into the binding site of the protein, and various conformations are sampled. wjarr.com The results are evaluated using a scoring function, which estimates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). frontiersin.orgresearchgate.net Lower binding energies generally indicate more favorable and stable interactions. nih.gov

Studies on benzothiazole derivatives have explored their interactions with a range of biological targets, including:

p53-MDM2: In cancer therapy research, benzothiazole compounds were designed as inhibitors of the p53-MDM2 interaction, with docking assessments performed against the p53-MDM2 target (PDB: 4OGT). nih.govtandfonline.com

Lanosterol C14α-demethylase (CYP51): As potential antifungal agents, hydrazone-containing thiazole (B1198619) derivatives were docked into the active site of this fungal enzyme to predict their binding modes and affinity. nih.gov

Gamma-aminobutyric acid aminotransferase (GABA-AT): To investigate anticonvulsant activity, benzothiazole derivatives were screened as potential inhibitors of the GABA-AT enzyme (PDB: 1OHV). wjarr.com

The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.govmdpi.com

Table 2: Representative Molecular Docking Results for Benzothiazole Derivatives against Various Protein Targets

| Ligand Class | Protein Target | PDB ID | Docking Score / Binding Energy | Key Interacting Residues |

| Benzothiazole Derivatives | p53-MDM2 nih.govtandfonline.com | 4OGT | High Glide Scores | Not specified |

| 2-Hydrazinyl-thiazole Derivatives | Lanosterol C14α-demethylase nih.gov | N/A | -12.20 to -13.21 kcal/mol | Tyr118, Leu376, Phe233 |

| Benzothiazole Derivatives | GABA-AT wjarr.com | 1OHV | -104.23 to -121.56 (MolDock Score) | Not specified |

| Benzothiazole Derivatives | Anopheles gambiae trehalase frontiersin.org | N/A | -7.4 to -8.2 kcal/mol | Not specified |

ADMET Prediction in Drug Design

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery. tandfonline.com It involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound before it is synthesized, saving significant time and resources. nih.gov For compounds like this compound and its analogs, ADMET prediction helps assess their potential as viable drug candidates. rsc.org

These predictions are often based on a compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. benthamdirect.com A key component of ADMET screening is evaluating compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.govnih.gov This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Various software tools and web servers like SwissADME and ADMETlab are used to perform these calculations. tandfonline.comnih.gov Beyond Lipinski's rules, these tools can predict a wide range of properties, including gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 (CYP) enzymes (which is crucial for predicting drug-drug interactions), and various toxicity endpoints. tandfonline.commdpi.com

Table 3: Predicted ADMET Properties for a Series of Designed Benzothiazole Compounds Source: Adapted from studies on novel benzothiazole derivatives. tandfonline.com

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Oral Absorption (%) |

| B9 | 499.59 | 5.23 | 2 | 7 | 1 | 70-80% (Acceptable) |

| B12 | 450.51 | 3.85 | 2 | 7 | 0 | >80% (High) |

| B23 | 494.56 | 4.88 | 2 | 7 | 0 | >80% (High) |

| B24 | 517.00 | 5.75 | 2 | 7 | 2 | 70-80% (Acceptable) |

| B25 | 498.97 | 5.48 | 2 | 7 | 2 | 70-80% (Acceptable) |

| B26 | 533.42 | 6.07 | 2 | 7 | 2 | 70-80% (Acceptable) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule (e.g., steric, electronic, and hydrophobic features) determine its activity. rjptonline.org

For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key structural requirements for various biological activities, such as anticancer effects. chula.ac.thresearchgate.net A specific methodology known as Group-based QSAR (GQSAR) has been applied, where the contribution of different molecular fragments or substituents at specific positions is correlated with biological activity. chula.ac.th

In a GQSAR study on benzothiazole derivatives with anticancer activity, compounds were fragmented into different parts (e.g., R1 and R2 substituents). researchgate.netchula.ac.th Descriptors representing the physicochemical properties of these fragments were then calculated and used to build a regression model. chula.ac.th The resulting QSAR model is an equation that can predict the biological activity (e.g., pEC50) of new, unsynthesized compounds based on their structural features. chula.ac.th

The statistical quality and predictive power of a QSAR model are validated using parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (pred_r²). chula.ac.th A robust model will have high values for these parameters. For example, one GQSAR model for anticancer benzothiazoles showed an r² of 0.81, q² of 0.75, and pred_r² of 0.70. chula.ac.th Such models revealed that the presence of hydrophobic groups at one position and six-membered rings at another could potentiate the anticancer activity. chula.ac.thchula.ac.th

Table 4: Example of a GQSAR Model for Anticancer Activity of Benzothiazole Derivatives Source: Adapted from Tapkir, et al. (2021). chula.ac.th

| Model Parameter | Descriptor | Contribution | Interpretation |

| pEC50 = | (Intercept) | +0.0025 | Baseline activity |

| R1-DeltaEpsilonC | -21.8771 | Negative contribution from this electronic parameter at the R1 position. | |

| R1-XKHydrophilicArea | -0.0169 | Negative contribution from hydrophilic area at the R1 position, suggesting hydrophobicity is favored. | |

| R2-6 Chain Count | +0.5092 | Positive contribution from the presence of six-membered rings at the R2 position. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design, MD simulations are applied to ligand-protein complexes, often generated from molecular docking, to assess their stability and dynamic behavior in a simulated physiological environment. nih.gov

An MD simulation for a benzothiazole derivative complexed with its target protein would typically run for a duration ranging from nanoseconds (ns) to microseconds. nih.govtandfonline.com The simulation tracks the trajectory of the complex, providing insights into how the ligand settles into the binding pocket and how the protein structure adapts to the ligand's presence.

A key metric used to analyze the stability of the complex is the Root Mean Square Deviation (RMSD). nih.gov The RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable complex is indicated by the RMSD value reaching a plateau and fluctuating around a stable average value, typically within 1–3 Å for small globular proteins. nih.gov For example, an MD simulation of a benzimidazole-protein complex run for 100 ns showed the complex reached equilibrium and remained stable, with an average RMSD of 1.8 Å. nih.gov In contrast, simulations for other benzothiazole-based complexes have been run for up to 200 ns to confirm stability. nih.gov This analysis confirms that the interactions predicted by molecular docking are maintained over time. tandfonline.com

Table 5: Summary of Molecular Dynamics Simulation Parameters for Benzothiazole/Benzimidazole-Protein Complexes

| Ligand Class | Protein Target | Simulation Time | Key Parameter | Result | Interpretation |

| Benzimidazole (B57391) Derivative nih.gov | SARS-CoV-2 Mpro | 100 ns | Protein RMSD | Plateau at ~1.8 Å | The ligand-protein complex is stable over the simulation period. |

| Benzimidazole Derivative nih.gov | Human ACE2 | 100 ns | Protein RMSD | Plateau at ~9.5 Å | The complex shows significant deviation, suggesting lower stability. |

| Benzothiazole Derivative nih.govtandfonline.com | p53-MDM2 | 200 ns | Complex Stability | Stable Interaction | The interaction between the protein and the ligand remained stable throughout the simulation. |

Applications Beyond Medicinal Chemistry and Future Perspectives

Applications in Materials Science (e.g., Corrosion Inhibition)

The application of 2-Hydrazino-6-methyl-1,3-benzothiazole in materials science is notably demonstrated by its efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments. hanspub.org The compound's molecular structure, which includes heteroatoms like nitrogen and sulfur with lone pairs of electrons, as well as an aromatic ring system, facilitates its adsorption onto metal surfaces. This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby inhibiting the corrosion process.

Research has shown that hydrazine (B178648) derivatives can be effective corrosion inhibitors for carbon steel in hydrochloric acid solutions. sciencetechindonesia.comelectrochemsci.org The mechanism of inhibition is often attributed to the molecules blocking the active sites on the steel surface, functioning as mixed-type inhibitors that affect both anodic and cathodic reactions. electrochemsci.orgmdpi.com The efficiency of these inhibitors is dependent on their concentration, with studies on related compounds showing that inhibition efficiency increases significantly with higher concentrations up to an optimal point. sciencetechindonesia.comelectrochemsci.orgresearchgate.net The adsorption of these organic molecules typically follows established models such as the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. electrochemsci.orgmdpi.com

Quantum chemical studies on similar hydrazine derivatives have been used to correlate the molecular structure with inhibition efficiency. sciencetechindonesia.com Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) help in understanding the interaction between the inhibitor molecule and the metal surface. sciencetechindonesia.comresearchgate.net

Table 1: Research Findings on Corrosion Inhibition by Hydrazine Derivatives

| Compound Class | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Key Findings |

|---|---|---|---|---|

| Hydrazone Schiff Bases | C-steel | 1.0 M HCl | 91.34 | Acts as a mixed-type inhibitor; efficiency is concentration-dependent. sciencetechindonesia.comresearchgate.net |

| Phenothiazinyl-thiazolyl-hydrazine | Carbon Steel | 1.0 M HCl | 91.6 | Inhibition efficiency increases with concentration; follows Langmuir isotherm. electrochemsci.org |

Coordination Chemistry and Metal Complexation Studies

The structural features of this compound make it an excellent ligand for coordination with various metal ions. The presence of multiple nitrogen atoms and the sulfur atom in the benzothiazole (B30560) ring provides several potential coordination sites for chelation. amazonaws.comjocpr.com Hydrazones derived from 2-hydrazinobenzothiazole (B1674376) are particularly well-studied for their ability to form stable complexes with a range of transition metals. amazonaws.comresearchgate.net

These benzothiazole-based ligands can act in a tridentate fashion, coordinating with metal ions through azomethine nitrogen, a nitrogen atom from the benzothiazole ring, and often another donor atom from a substituent, such as a phenolic or methoxy (B1213986) oxygen. amazonaws.comjptcp.com This chelating property leads to the formation of stable five- or six-membered rings with the metal center. amazonaws.com

Studies have reported the synthesis and characterization of complexes with metals such as Manganese(II), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Iron(III), Vanadium(IV) oxide, and Ruthenium(II). amazonaws.comjocpr.comnih.gov The resulting metal chelates often exhibit distinct geometries and spectroscopic properties compared to the free ligands. amazonaws.comjptcp.com The coordination of the metal is confirmed by shifts in the vibrational frequencies of C=N and other functional groups in infrared spectra, as well as changes in nuclear magnetic resonance (NMR) signals. amazonaws.com The versatility of these ligands allows for the creation of a wide array of metal complexes with potentially interesting magnetic, electronic, and biological properties. amazonaws.comjocpr.com

Table 2: Examples of Metal Complexes with Benzothiazole Hydrazone Ligands

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex |

|---|---|---|---|

| Ni(II) | Schiff base of 2-hydrazinobenzothiazole | Tridentate (N, N, O) | [Ni(HL)(EtOH)2(Cl)]+.Cl- amazonaws.com |

| Zn(II) | Schiff base of 2-hydrazinobenzothiazole | 1:1 and 1:2 metal-to-ligand stoichiometry | [ZnL(acetate)] nih.gov |

| VO(IV) | Schiff base of 2-hydrazinobenzothiazole | Deprotonated ligand | [VO(HL)2] nih.gov |

| Ru(II) | Schiff base of 2-hydrazinobenzothiazole | Deprotonated ligand | [Ru(HL)Cl(DMSO)] nih.gov |

Emerging Roles in Organic Synthesis and Catalyst Development

This compound serves as a valuable and versatile building block in organic synthesis for the creation of more complex heterocyclic systems. nih.govresearchgate.net The reactive hydrazino group (-NH-NH2) is a key functional handle that allows for a variety of chemical transformations.

A primary application is in the synthesis of Schiff bases (hydrazones) through condensation reactions with various aldehydes and ketones. nih.govsphinxsai.com For instance, refluxing 2-Hydrazino-6-methylbenzothiazole with substituted acetophenones in the presence of an acid catalyst yields a series of N-substituted hydrazone derivatives. nih.gov This straightforward reaction provides a pathway to a diverse library of compounds with different electronic and steric properties, which can then be evaluated for various applications. nih.govsphinxsai.com

Furthermore, the 2-hydrazinobenzothiazole core can be used to construct other fused heterocyclic rings. It is a precursor for synthesizing derivatives containing triazole and oxadiazole rings, which are also known for their pharmacological importance. researchgate.net The synthesis of benzothiazole hydrazide derivatives has also been reported, starting from the reaction of 2-hydrazinobenzothiazole with esters. researchgate.net This highlights the role of the compound as an important intermediate for accessing a wide range of molecular architectures. researchgate.netresearchgate.net While its direct role in catalyst development is less documented, the metal complexes formed from its derivatives, as discussed previously, have potential applications as catalysts in various organic transformations. amazonaws.com

Future Research Directions and Therapeutic Potential

The benzothiazole nucleus is a well-established pharmacophore, and derivatives of this compound are no exception, showing promise across a spectrum of therapeutic areas. nih.govresearchgate.net Future research will likely focus on optimizing these initial findings and exploring new therapeutic avenues.

The demonstrated antimicrobial activity of its derivatives against bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungi such as Candida albicans, suggests significant potential for developing new anti-infective agents. nih.govmdpi.com Given the rising challenge of antimicrobial resistance, synthesizing and screening new analogs of this compound is a critical research direction. mdpi.com Structure-activity relationship (SAR) studies could help in designing molecules with enhanced potency and a broader spectrum of activity. nih.gov

Beyond antimicrobial effects, the benzothiazole scaffold is associated with anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. jocpr.comnih.gov Future investigations should involve screening derivatives of this compound against various cancer cell lines and in models of inflammatory and neurological diseases. jocpr.comresearchgate.net The ability of these compounds to form metal complexes also opens up the possibility of developing metallodrugs with novel mechanisms of action, an area that has seen success with platinum-based cancer therapies. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-hydrazino-6-methyl-1,3-benzothiazole, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via substitution reactions involving hydrazine hydrate and 6-methyl-1,3-benzothiazole derivatives. Reaction optimization includes controlling temperature (e.g., reflux in methanol-water mixtures) and stoichiometric ratios to minimize side products like unreacted hydrazine. Purification often involves recrystallization from polar solvents, monitored by TLC or HPLC for purity assessment .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) reveals intermolecular hydrogen bonding between the hydrazino group (-NH-NH2) and electronegative atoms (e.g., S or O from co-crystallized acids). For example, co-crystallization with octanedioic acid forms a 3D network via N–H···O and O–H···N interactions, validated by hydrogen-bond distance/angle analysis .

Q. What spectroscopic techniques are employed to characterize this compound, and how are spectral assignments validated?

- Methodological Answer :

- FT-IR/Raman : Assign N–H stretching (3100–3300 cm⁻¹) and C=S vibrations (600–700 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and hydrazino protons (δ 3.5–4.5 ppm).

- UV-Vis : π→π* transitions in the benzothiazole ring (~270–300 nm).

Computational validation via DFT (e.g., B3LYP/6-31G basis sets) ensures alignment between experimental and theoretical spectra .

Advanced Research Questions

Q. How does the hydrazino substituent influence the electronic and reactive properties of this compound?

- Methodological Answer : Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the hydrazino group’s lone pairs and the benzothiazole’s π-system, enhancing electrophilicity at the sulfur atom. Fukui function calculations identify reactive sites for nucleophilic/electrophilic attacks, critical for designing derivatives with tailored reactivity .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic variations (e.g., different crystal forms) or impurities. Validate bioactivity via:

- Purity checks : Use LC-MS to confirm >95% purity.

- Crystallographic screening : Identify dominant polymorphs using SC-XRD (e.g., monoclinic vs. triclinic systems).

- Dose-response assays : Control for solvent effects (e.g., DMSO toxicity) in cytotoxicity studies .

Q. How can computational modeling predict the non-linear optical (NLO) properties of this compound?

- Methodological Answer : Time-dependent DFT (TD-DFT) calculates the first hyperpolarizability (β), correlating with NLO efficiency. Molecular electrostatic potential (MEP) maps highlight charge separation between electron-rich benzothiazole and electron-deficient hydrazino groups, which enhances β values. Experimental validation uses Kurtz-Perry powder SHG measurements .

Q. What experimental approaches optimize co-crystallization of this compound with carboxylic acids for material science applications?

- Methodological Answer : Screen co-formers (e.g., octanedioic acid) in varying stoichiometric ratios (1:1, 2:1) using solvent evaporation or slurry methods. Monitor hydrogen-bonding via IR and PXRD. For example, a 2:1 benzothiazole/octanedioic acid ratio generates a robust 3D network via O–H···N and N–H···O interactions, confirmed by SC-XRD .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.